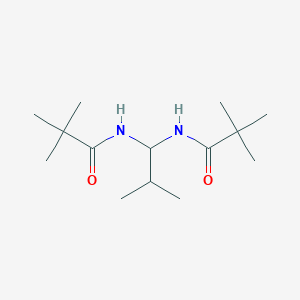![molecular formula C14H11NO3 B160868 2-(2-ヒドロキシエチル)-1H-ベンゾ[de]イソキノリン-1,3(2H)-ジオン CAS No. 5450-40-8](/img/structure/B160868.png)
2-(2-ヒドロキシエチル)-1H-ベンゾ[de]イソキノリン-1,3(2H)-ジオン
概要
説明
N-(2-ヒドロキシエチル)-ナフタレンイミド: は、ナフタレンイミド類に属する有機化合物です。これは、イミド基とヒドロキシエチル置換基が融合したナフタレン環系を特徴としています。この化合物は、そのユニークな化学的特性で知られており、有機合成、医薬品化学、材料科学など、さまざまな分野で応用されています。
科学的研究の応用
Chemistry: N-(2-hydroxyethyl)-Naphthalimide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.
Biology: In biological research, N-(2-hydroxyethyl)-Naphthalimide is used as a fluorescent probe for studying cellular processes. Its fluorescence properties make it useful for imaging and tracking biological molecules.
Medicine: N-(2-hydroxyethyl)-Naphthalimide derivatives have shown potential as therapeutic agents. They are being investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: In the industrial sector, N-(2-hydroxyethyl)-Naphthalimide is used in the production of dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.
準備方法
合成経路と反応条件:
分子内環化: N-(2-ヒドロキシエチル)-ナフタレンイミドを合成する一般的な方法の1つは、2-(ヒドロキシメチル)ベンザミドの分子内環化です。
縮合反応: もう1つのアプローチは、フタル酸無水物とエタノールアミンを縮合させ、次に環化させてナフタレンイミド構造を形成することです.
工業的生産方法: N-(2-ヒドロキシエチル)-ナフタレンイミドの工業的生産は、通常、フタル酸無水物とエタノールアミンを使用して、大規模な縮合反応が行われます。反応は、適切な触媒の存在下、制御された温度および圧力条件下で行い、製品の高収率と純度を確保します。
化学反応の分析
反応の種類:
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
置換: ハロゲン化アルキル、酸塩化物。
生成される主要な生成物:
酸化: N-(2-ヒドロキシエチル)-ナフタレンイミドの酸化された誘導体。
還元: N-(2-ヒドロキシエチル)-ナフタレンイミドのアミノ誘導体。
置換: さまざまな官能基を有する置換ナフタレンイミド。
科学的研究への応用
化学: N-(2-ヒドロキシエチル)-ナフタレンイミドは、有機合成におけるビルディングブロックとして使用されます。 これは、さまざまな複雑な分子やポリマーを合成するための前駆体として役立ちます.
生物学: 生物学的研究において、N-(2-ヒドロキシエチル)-ナフタレンイミドは、細胞プロセスを研究するための蛍光プローブとして使用されます。 その蛍光特性は、生物学的分子をイメージングおよび追跡するのに役立ちます.
医学: N-(2-ヒドロキシエチル)-ナフタレンイミド誘導体は、治療薬としての可能性を示しています。 それらは、抗癌剤、抗ウイルス剤、抗菌剤の特性について調査されています.
工業: 工業部門では、N-(2-ヒドロキシエチル)-ナフタレンイミドは、染料、顔料、ポリマーの製造に使用されます。 その化学的安定性と反応性は、さまざまな産業用途に適しています.
作用機序
N-(2-ヒドロキシエチル)-ナフタレンイミドの作用機序には、特定の分子標的との相互作用が含まれます。生物学的システムでは、タンパク質や核酸に結合して、それらの機能に影響を与える可能性があります。 ヒドロキシエチル基は、その溶解性を高め、生物学的分子との相互作用を促進します .
分子標的と経路:
タンパク質: N-(2-ヒドロキシエチル)-ナフタレンイミドは、酵素や受容体に結合して、それらの活性を調節することができます。
核酸: DNAやRNAにインターカレーションして、それらの構造と機能に影響を与える可能性があります。
類似の化合物との比較
類似の化合物:
N-(2-ヒドロキシエチル)フタルイミド: ナフタレン環ではなく、フタル酸無水物コアを有する構造が似ています.
メチルジエタノールアミン: ヒドロキシエチル基を含みますが、イミド構造はありません.
N-(2-ヒドロキシエチル)エチレンジアミン: 2つのヒドロキシエチル基とエチレンジアミンコアを含みます.
独自性: N-(2-ヒドロキシエチル)-ナフタレンイミドは、ナフタレン環系によって独自のものであり、独特の化学的および物理的特性を与えます。蛍光プローブとして機能する能力と、その潜在的な治療的用途は、他の類似の化合物とは異なります。
類似化合物との比較
N-(2-Hydroxyethyl)phthalimide: Similar in structure but with a phthalic anhydride core instead of a naphthalene ring.
Methyldiethanolamine: Contains a hydroxyethyl group but lacks the imide structure.
N-(2-Hydroxyethyl)ethylenediamine: Contains two hydroxyethyl groups and an ethylenediamine core.
Uniqueness: N-(2-hydroxyethyl)-Naphthalimide is unique due to its naphthalene ring system, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds.
特性
IUPAC Name |
2-(2-hydroxyethyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-8-7-15-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(15)18/h1-6,16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPZHSCHHBRGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202909 | |
| Record name | NSC 11547 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5450-40-8 | |
| Record name | 2-Naphthalimidoethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5450-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 11547 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NAPHTHALIMIDOETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1N3AMB16I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B160797.png)











